molecular formula C12H14N2O4 B6057124 ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate

ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate

Cat. No.: B6057124
M. Wt: 250.25 g/mol
InChI Key: LHCCVJIVDUBHRD-AQPHZECDSA-N
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Description

Ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate is an organic compound with a complex structure that includes a hydrazone linkage and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with 4-hydroxyphenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazine derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the hydrazone linkage can undergo tautomerization, affecting its reactivity and binding properties. These interactions can influence biological pathways, leading to its observed bioactivities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxopropanoate: Similar structure but with a shorter carbon chain.

    Ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxopentanoate: Similar structure but with a longer carbon chain.

    4-Hydroxyphenylhydrazine: Lacks the ester and ketone functionalities.

Uniqueness

Ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl (E)-3-hydroxy-2-[(4-hydroxyphenyl)diazenyl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-3-18-12(17)11(8(2)15)14-13-9-4-6-10(16)7-5-9/h4-7,15-16H,3H2,1-2H3/b11-8+,14-13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCCVJIVDUBHRD-AQPHZECDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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